6-(Methylamino)spiro[3.3]heptan-2-OL
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-(methylamino)spiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-8(3-6)4-7(10)5-8/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
NTLFUPKVXDVMEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(C1)CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Hydroxide-Facilitated Alkylation Route
A practical and scalable two-step process has been reported for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a closely related spirocyclic intermediate, which shares key synthetic principles applicable to this compound.
Step 1: Alkylation of Aniline Derivative
The key bond-forming step involves hydroxide-facilitated alkylation of an aniline derivative (e.g., 2-fluoro-4-nitroaniline) with 3,3-bis(bromomethyl)oxetane (BBMO). This reaction forms the azetidine ring of the spirocyclic system efficiently under mild conditions, avoiding the use of protecting groups.Step 2: Preparation of Alkylating Agent (BBMO)
BBMO is synthesized from tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant. Treatment of TBNPA with sodium hydroxide under Schotten–Baumann conditions closes the oxetane ring, yielding BBMO in good yield and purity.
This approach avoids costly and inefficient steps such as palladium-catalyzed hydrogenation and the use of unstable intermediates, making it suitable for large-scale production.
Alternative Routes Involving Keto Ester Intermediates
Double Malonate Alkylation
Keto esters bearing spirocyclic frameworks are synthesized via double malonate alkylation, which then serve as intermediates for further functionalization. This method allows for the installation of amino and hydroxyl groups through subsequent transformations such as Strecker reactions and Meinwald rearrangements.Meinwald Epoxide Rearrangement
Epoxidation of alkenes followed by Meinwald rearrangement is used to expand cyclopropyl rings into spirocyclic oxirane derivatives, which can be further elaborated into hydroxylated spiro compounds.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hydroxide-facilitated alkylation | Uses BBMO and aniline derivatives | Protecting group-free, scalable, high yield | Requires preparation of BBMO intermediate |
| Double malonate alkylation | Forms keto ester spiro intermediates | Enables stereochemical control, versatile | Multi-step, requires chiral auxiliaries |
| Meinwald epoxide rearrangement | Expands cyclopropyl rings to spiro oxiranes | Access to diverse spirocyclic topologies | Requires careful optimization of epoxidation |
In-Depth Research Findings and Optimization Data
Scale-Up and Yield Optimization
- The hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with BBMO was successfully scaled to 100 g with an isolated yield of 87% and product purity exceeding 99%.
- The synthesis of BBMO from TBNPA achieved a 72% yield with >95% purity after distillation, demonstrating the practicality of this route for industrial applications.
Summary Table of Key Synthetic Parameters
| Parameter | Hydroxide-Facilitated Alkylation Route | Double Malonate Alkylation Route | Meinwald Epoxide Rearrangement |
|---|---|---|---|
| Starting Materials | Tribromoneopentyl alcohol, aniline | Malonate esters, keto esters | Alkenes, epoxidizing agents |
| Reaction Conditions | Aqueous NaOH, mild temperatures | Alkylation, chiral auxiliaries | Epoxidation, rearrangement |
| Yield (%) | 72-87% (intermediates and final) | Variable, moderate to high | Moderate |
| Scalability | Demonstrated at 100 g scale | Lab scale to pilot scale | Lab scale |
| Purity of Final Product | >99% | High with purification | High with purification |
| Use of Protecting Groups | None | Often required | None |
| Cost Considerations | Low-cost starting materials, no Pd | Chiral auxiliaries add cost | Requires optimization |
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)spiro[3.3]heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
6-(Methylamino)spiro[3.3]heptan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methylamino)spiro[3.3]heptan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Variations
- Amino vs.
- Heteroatom Inclusion : The 2-azaspiro derivative () replaces a carbon with nitrogen, increasing polarity and hydrogen-bonding capacity, while the thiaspiro analog () introduces sulfur, which may influence redox properties .
- Hydroxyl Group: The -OH group in this compound and its analogs contributes to hydrogen bonding, critical for target binding in receptor-ligand interactions .
Q & A
Basic: What synthetic strategies are optimal for preparing 6-(Methylamino)spiro[3.3]heptan-2-OL with high purity?
Answer:
The compound can be synthesized via multi-step routes involving spirocyclic framework construction and functional group modifications. A common approach is:
Core Formation : Use [3.3]heptane spirocyclic precursors, such as tert-butyl-protected amines (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate ), to establish the bicyclic structure.
Methylamino Introduction : React the hydroxyl or amine intermediate with methylating agents (e.g., methyl iodide) under basic conditions.
Deprotection : Remove protecting groups (e.g., Boc groups via acid hydrolysis) to yield the final product .
Yield Optimization : Monitor reaction progress with LC-MS and optimize stoichiometry (e.g., 1.2–1.5 equivalents of methylating agents). Purify via recrystallization or column chromatography (silica gel, eluent: DCM/MeOH gradients) to achieve >95% purity .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?
Answer:
- NMR (¹H/¹³C) : Key for confirming the spirocyclic structure and methylamino group placement. Look for distinct signals:
- HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile) to assess purity and detect byproducts .
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and secondary amine (N–H stretch ~3300 cm⁻¹) groups .
Advanced: How can stereochemical uncertainties in the spirocyclic core be resolved during synthesis?
Answer:
Stereochemical control is critical due to the rigid spiro structure. Strategies include:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., tert-butyl carbamates) to direct stereochemistry .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by growing single crystals of intermediates (e.g., hydrochloride salts) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to predict energetically favorable conformers and compare with experimental NMR data .
Advanced: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS. Use 1 µM test concentration and monitor over 60 minutes .
- Membrane Permeability : Perform Caco-2 cell assays. Prepare solutions in HBSS buffer (pH 7.4) and measure apparent permeability (Papp) .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) with spiked plasma. Analyze free fraction using ultracentrifugation .
Advanced: How does pH influence the stability of this compound?
Answer:
- Acidic Conditions (pH < 4) : Protonation of the amine group may lead to salt formation (e.g., hydrochloride), enhancing solubility but risking hydrolysis of the spirocyclic ether (if present) .
- Neutral/Basic Conditions (pH 7–9) : The compound is more stable, but oxidation of the secondary amine can occur. Add antioxidants (e.g., 0.01% BHT) to formulations .
Experimental Design : Conduct forced degradation studies (40°C, 75% RH, 14 days) across pH 1–10. Monitor degradation products via HPLC-PDA .
Advanced: How to address discrepancies in reported bioactivity data for this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Validate purity (>95%) via orthogonal methods (HPLC, NMR) and exclude batch-specific impurities .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. Report IC50 values with 95% confidence intervals .
- Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Basic: What are the best practices for storing this compound?
Answer:
- Short-Term : Store at –20°C in airtight, light-resistant vials under nitrogen .
- Long-Term : Lyophilize to a stable powder (residual solvents <1%) and store at –80°C. Confirm stability via annual HPLC reanalysis .
Advanced: Can computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Focus on the spirocyclic core’s rigidity and methylamino group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Compare with mutagenesis data to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
